molecular formula C9H15NO2 B2544055 Methyl (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylate CAS No. 2580100-63-4

Methyl (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylate

Cat. No.: B2544055
CAS No.: 2580100-63-4
M. Wt: 169.224
InChI Key: LVDRZMITORESSJ-SFYZADRCSA-N
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Description

Methyl (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a cyclopropane substituent at the C2 position and a methyl ester group at C3. Its stereochemistry—(2S,3R)—is critical for its biological and chemical properties, as the spatial arrangement of substituents influences interactions with enzymes, receptors, or catalysts. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic natural amino acids.

Structural confirmation of such compounds relies on advanced techniques like $ ^1H $- and $ ^{13}C $-NMR spectroscopy and single-crystal X-ray diffraction, as demonstrated for structurally related compounds (e.g., (S,2S,3R)-7a) in prior studies . Synthetic routes often employ enantioselective strategies, such as asymmetric conjugate additions or chiral auxiliary-mediated reactions, to achieve high stereochemical fidelity .

Properties

IUPAC Name

methyl (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-4-5-10-8(7)6-2-3-6/h6-8,10H,2-5H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDRZMITORESSJ-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN[C@H]1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a suitable carboxylic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Applications

1. Synthetic Intermediate:
Methyl (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylate serves as a valuable building block in organic synthesis. Its cyclopropyl group provides unique reactivity that can be exploited in the construction of more complex molecules. The compound's ability to undergo various transformations makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

2. Mechanistic Studies:
Researchers utilize this compound to study reaction mechanisms involving cyclopropyl groups. The unique strain and reactivity associated with cyclopropanes allow for insights into transition states and reaction pathways, contributing to the broader understanding of organic reaction mechanisms.

Biological Applications

1. Neuroprotective Properties:
Studies have indicated that this compound may exhibit neuroprotective effects. Preliminary research suggests that it could inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine, which is beneficial for cognitive function and may have implications for treating neurodegenerative diseases such as Alzheimer's disease. A notable study reported an IC50 value of approximately 5.90 ± 0.07 μM for acetylcholinesterase inhibition, highlighting its potential therapeutic relevance.

2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. Initial findings indicate moderate antibacterial activity against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. Further exploration into its mechanism of action is warranted to fully understand its efficacy and potential applications in combating bacterial infections.

Medicinal Chemistry Applications

1. Drug Development:
this compound is being investigated for its pharmacological properties, making it a candidate for drug development. Its structural features allow for modifications that could enhance bioactivity and selectivity towards specific biological targets.

2. Enzyme Inhibition Studies:
The compound's interactions with various enzymes have been a subject of research. It has shown promise as a protease inhibitor, which could provide insights into its therapeutic applications in metabolic disorders and other diseases where enzyme modulation is beneficial.

Case Studies

Study Focus Findings
Neuroprotective ActivitySignificant inhibition of acetylcholinesterase activity; potential application in Alzheimer's treatment strategies.
Antimicrobial EvaluationModerate antibacterial activity against several strains; further investigation needed for antibiotic development.

Mechanism of Action

The mechanism of action of Methyl (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The cyclopropyl group and pyrrolidine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Methyl (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylate shares a pyrrolidine core with other derivatives but differs in substituents and stereochemistry. Key structural analogs include:

Compound Core Structure C2 Substituent C3 Functional Group Stereochemistry
Target compound Pyrrolidine Cyclopropyl Methyl ester (2S,3R)
(S,2S,3R)-7a Pyrrolidine Not specified Not specified (S,2S,3R)
(2S,3R)-2-allyl-3-furyl cyclopentanone Cyclopentanone Allyl Ketone (2S,3R)
1-methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine Methyl Carboxylic acid Not specified

Key Observations :

  • The methyl ester at C3 increases lipophilicity relative to the carboxylic acid in , affecting solubility and bioavailability.

Key Observations :

  • The target compound’s synthesis may require tailored catalysts to accommodate the cyclopropane group, differing from the vanadium-based system in .
  • Transesterification steps (as in ) could be adapted for ester functionalization in the target compound.
Stereochemical Considerations

Stereochemistry is rigorously confirmed via NMR and X-ray crystallography. For example:

  • In (S,2S,3R)-7a, coupling constants ($ J $) and NOE correlations in NMR, combined with X-ray data, validated the (2S,3R) configuration .
  • The target compound’s stereochemistry would require similar validation, with cyclopropane protons likely showing distinct $ ^1H $-NMR shifts (e.g., 0.5–1.5 ppm for cyclopropane CH$_2$ vs. 4–6 ppm for allyl protons in ).
Physicochemical Properties

NMR chemical shifts and functional group reactivity vary significantly with substituents:

Compound Key $ ^1H $-NMR Shifts (ppm) Key $ ^{13}C $-NMR Shifts (ppm)
Target compound Cyclopropane CH$2$: ~0.5–1.5; ester OCH$3$: ~3.6–3.8 Cyclopropane C: ~5–15; ester C=O: ~170
(S,2S,3R)-7a Aromatic protons: ~6.5–7.5; alkyl CH: ~2.5–3.5 Aromatic C: ~120–140; carbonyl C: ~170–180
1-methyl-5-oxopyrrolidine-3-carboxylic acid Ketone CH$_2$: ~2.0–2.5; COOH: ~12 (broad) Ketone C=O: ~210; carboxylic acid C=O: ~175

Key Observations :

  • The cyclopropane group in the target compound reduces electron density at adjacent carbons, downfield-shifting neighboring protons.
  • The methyl ester’s OCH$_3$ signal (~3.6–3.8 ppm) distinguishes it from carboxylic acids or ketones in analogs .

Biological Activity

Methyl (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique cyclopropyl group attached to a pyrrolidine ring. The synthesis of this compound typically involves the use of chiral building blocks to ensure the correct stereochemistry at the 2 and 3 positions. A common synthetic route includes:

  • Formation of the Pyrrolidine Ring : Utilizing a cyclization reaction involving an appropriate amino acid derivative.
  • Cyclopropyl Group Introduction : This can be achieved through various methods such as cyclopropanation reactions or by using cyclopropyl-containing reagents.
  • Carboxylate Formation : The final step involves esterification to yield the methyl ester form.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways crucial for cell proliferation and survival.

2. Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

  • Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits cell growth in breast cancer cell lines with IC50 values in the micromolar range .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases by reducing oxidative stress and inflammation .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Case Study 1 : In a study involving triple-negative breast cancer (TNBC) cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in cells arrested in the G0/G1 phase of the cell cycle .
  • Case Study 2 : A neuroprotection study demonstrated that administration of this compound led to decreased neuronal apoptosis in models of oxidative stress-induced injury .

Efficacy Summary Table

StudyCell Line/ModelIC50 (µM)Observations
MDA-MB-23113Significant growth inhibition observed
Neuroprotection ModelN/AReduced apoptosis and oxidative stress

Safety Profile

The safety profile is critical for any potential therapeutic application. Current toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects reported in animal models .

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